L-TYROSINE (3,3-D2)
Description
Significance of Deuterated Amino Acids in Biochemical Investigations
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in amino acids has become a cornerstone of modern biochemical and biomedical research. pnas.org These deuterated compounds serve as powerful tools, offering insights that are often unattainable with their non-labeled (protio) analogues. pnas.org The utility of deuterated amino acids stems from several key principles.
Firstly, they function as stable, non-radioactive isotopic tracers. wikipedia.org This allows researchers to follow the metabolic fate of amino acids through intricate biochemical pathways within cells and organisms. wikipedia.orgcreative-proteomics.com Because deuterium is not radioactive, it can be monitored using common instrumental methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pnas.org
In the field of proteomics, which is the large-scale study of proteins, label-based quantification relies heavily on stable isotopes. silantes.com Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve growing cells in media containing "heavy" amino acids, which become incorporated into newly synthesized proteins. silantes.comwashington.edu This enables the direct comparison of protein abundance between different cell populations in a single experiment, enhancing accuracy and reducing variability. silantes.comwashington.edu
Furthermore, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can alter the rate of chemical reactions. pnas.org Studying these effects provides detailed information about specific reaction mechanisms, such as enzyme catalysis and transamination. pnas.org
In structural biology, particularly for NMR studies of large proteins or protein complexes, deuteration is critical. Replacing hydrogen with deuterium in proteins can significantly improve the quality of NMR spectra by reducing signal overlap and sharpening the signals of the remaining protons, which is essential for determining the three-dimensional structure and dynamics of complex biomolecules. nih.gov
Table 1: Key Applications of Deuterated Amino Acids in Biochemical Research
| Application Area | Technique(s) | Research Purpose |
|---|---|---|
| Metabolomics | Mass Spectrometry (MS), Gas Chromatography-MS (GC-MS) | Tracing metabolic pathways and quantifying metabolite levels. isotope.comnasa.gov |
| Quantitative Proteomics | MS, SILAC, iTRAQ, TMT | Measuring relative and absolute protein abundance between different samples. creative-proteomics.comsilantes.comckisotopes.com |
| Structural Biology | Nuclear Magnetic Resonance (NMR) | Improving spectral resolution to study the structure and dynamics of large proteins and complexes. nih.gov |
| Enzyme Mechanism Studies | Kinetic Analysis, MS, NMR | Elucidating the mechanisms of enzymatic reactions by observing the kinetic isotope effect. pnas.orgnih.gov |
| Drug Development | Pharmacokinetic Studies | Investigating the metabolic stability and pathways of drug candidates. acs.org |
Overview of L-TYROSINE (3,3-D2) as a Research Probe
L-TYROSINE (3,3-D2) is a specific example of a deuterated amino acid designed for targeted research applications. The strategic placement of two deuterium atoms on the beta-carbon (the third carbon atom) of the L-tyrosine side chain provides a precise label for tracking this specific part of the molecule.
This isotopologue is frequently utilized as an internal standard in quantitative mass spectrometry. nasa.gov When analyzing biological or environmental samples to determine the concentration of natural L-tyrosine, a known amount of L-TYROSINE (3,3-D2) is added to the sample. nasa.govresearchgate.net Because it is chemically identical to the natural form, it behaves the same way during sample preparation and analysis. oup.com However, its increased mass allows it to be distinguished by the mass spectrometer, enabling highly accurate quantification of the unlabeled tyrosine present in the sample. nasa.gov
In the context of proteomics and metabolism studies, L-TYROSINE (3,3-D2) can be incorporated into proteins in cell culture or whole organisms. isotope.com Researchers can then track the turnover rate of proteins containing this labeled amino acid or follow its conversion into other important molecules. L-tyrosine is a precursor to several key neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862), as well as thyroid hormones. researchgate.netfrontiersin.orgverywellmind.com Using L-TYROSINE (3,3-D2) allows for precise investigation of the biosynthetic pathways leading to these compounds. pnas.org
The compound also finds application in biomolecular NMR. isotope.com The presence of deuterium at the 3,3-positions can help in assigning specific signals in the NMR spectrum of a protein, contributing to a more detailed understanding of its structure and function.
Table 2: Properties of L-TYROSINE (3,3-D2)
| Property | Value |
|---|---|
| Chemical Formula | HOC₆H₄CD₂CH(NH₂)COOH |
| Molecular Weight | 183.21 g/mol |
| CAS Number (Labeled) | 72963-27-0 |
| Isotopic Purity | Typically ≥98% |
| Primary Research Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics. isotope.com |
Properties
Molecular Weight |
183.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of L Tyrosine 3,3 D2
Chemical and Chemo-Enzymatic Synthesis Approaches
The synthesis of L-Tyrosine and its isotopically labeled forms can be achieved through both purely chemical and combined chemo-enzymatic strategies. nih.govd-nb.info Chemo-enzymatic methods are often favored for their high stereoselectivity and milder reaction conditions. nih.govd-nb.infonih.gov
One chemo-enzymatic approach involves the use of enzymes like tyrosine phenol-lyase (TPL), which can catalyze the synthesis of L-tyrosine from phenol (B47542), pyruvate, and ammonia (B1221849). d-nb.info By employing deuterated starting materials or conducting the reaction in a deuterated solvent system (D₂O), deuterium (B1214612) can be incorporated into the tyrosine molecule. For instance, some enzymatic methods facilitate a hydrogen-deuterium (H/D) exchange directly on the free amino acid. wisc.edu
A dual-protein catalytic system has been shown to be effective for site-selective deuteration. wisc.edu This system can catalyze both Cα and Cβ H/D exchange on amino acids. wisc.edu Specifically, the combination of an aminotransferase (DsaD) and a partner protein (DsaE) can achieve Cβ deuteration of L-Tyrosine, although with moderate efficiency (49% incorporation), while Cα deuteration remains high (95%). wisc.edu
Chemical synthesis routes often provide more flexibility in introducing isotopic labels at specific positions. These methods may involve multi-step processes starting from commercially available, simpler molecules. While purely chemical syntheses can be laborious, they are essential for creating specific labeling patterns that may not be accessible through enzymatic means.
Isotopic Enrichment Strategies
Isotopic enrichment is a critical aspect of preparing L-Tyrosine (3,3-D2) for its various applications. The goal is to achieve a high percentage of molecules where the hydrogen atoms at the 3,3-positions are replaced by deuterium.
Site-Specific Deuteration (e.g., 3,3-D2)
Achieving site-specific deuteration at the 3,3- (or β-) position of L-Tyrosine is crucial for many applications, such as in Nuclear Magnetic Resonance (NMR) spectroscopy to probe protein structure and dynamics. universiteitleiden.nl Several methods have been developed to achieve this specific labeling.
Enantioselective deuteration of the β-methylene hydrogens has been demonstrated as a viable method. universiteitleiden.nl Another approach involves a dual-enzyme system where one enzyme catalyzes the H/D exchange at the Cα and Cβ positions, and a subsequent reaction with a second enzyme in a non-deuterated medium can selectively wash out the Cα deuterium, resulting in exclusively Cβ-deuterated product. wisc.edu For example, this strategy has been successfully applied to produce L-Leu-3,3-d2 with high deuterium incorporation at the β-position (86%). wisc.edu
Chemical methods can also be employed for site-selective deuteration. For instance, a method utilizing D₂O as the deuterium source in a metal-free radical C(sp³)-H monodeuteration of amides has been reported. d-nb.info This technique uses an N-allylsulfonyl moiety as a radical precursor to generate a remote C-radical, which is then deuterated. d-nb.info
The isotopic purity of the final product is a key consideration. Commercially available L-Tyrosine (3,3-D2) often has an isotopic enrichment of 98% or higher. ckisotopes.comchemie-brunschwig.cheurisotop.com
Integration with Other Stable Isotopic Labels (e.g., ¹³C, ¹⁵N)
For more complex NMR studies and metabolic flux analysis, it is often necessary to combine deuteration with other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). eurisotop.comannualreviews.org This multi-labeling approach provides more detailed structural and dynamic information. annualreviews.org
The combination of deuteration with ¹³C and ¹⁵N enrichment has been instrumental in extending the size limits of proteins that can be studied by NMR. annualreviews.org Deuteration reduces dipolar broadening of NMR signals, while ¹³C and ¹⁵N labeling enables the use of powerful triple-resonance experiments for sequential assignments. chemie-brunschwig.ch
Various isotopologues of L-Tyrosine with combined labeling are commercially available. These include L-Tyrosine (ring-¹³C₆, 99%; 3,3-D₂, 98%) and L-Tyrosine (¹³C₉, 97-99%; D₇, 97-99%; ¹⁵N, 97-99%). ckisotopes.comisotope.com The synthesis of such multiply-labeled compounds often involves complex, multi-step procedures starting from labeled precursors. For example, a synthetic route to produce selectively ¹³C-labeled tyrosine has been developed, which could be combined with deuteration steps. universiteitleiden.nl
Preparation of Protected Forms for Peptide and Protein Synthesis
To incorporate L-Tyrosine (3,3-D2) into peptides and proteins using solid-phase peptide synthesis (SPPS), its reactive functional groups—the α-amino group and the side-chain hydroxyl group—must be protected. peptide.com The most common protecting group for the α-amino group in modern SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comnih.gov
The phenolic hydroxyl group of the tyrosine side chain is typically protected to prevent side reactions during peptide synthesis. peptide.com A common protecting group for the tyrosine side chain is the tert-butyl (tBu) group. nih.govsigmaaldrich.com This leads to the formation of Fmoc-L-Tyr(tBu)-OH.
The synthesis of these protected forms involves standard chemical procedures. For example, N-acetylation of L-tyrosine can be achieved by reacting it with acetic anhydride. chemicalbook.comgoogle.com The preparation of Fmoc-protected amino acids is also a well-established process. shoko-sc.co.jp
Commercially available protected forms of isotopically labeled tyrosine include Fmoc-L-Tyrosine-N-Fmoc, O-tert-butyl ether (¹⁵N, 98%) and L-Tyrosine-N-Fmoc, O-tert-butyl ether (¹³C₉, 99%, ¹⁵N, 99%). eurisotop.com These protected and labeled building blocks are essential for the synthesis of isotopically labeled peptides and proteins for a wide range of research applications.
Applications in Advanced Analytical Techniques for Biochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The use of stable isotopes is also central to biomolecular NMR, providing a means to probe the structure and function of complex biomolecules like proteins. sigmaaldrich.com
L-Tyrosine-3,3-d2 is utilized in biomolecular NMR studies for the structural elucidation of proteins. isotope.comisotope.comsigmaaldrich.com The study of protein structure and function by NMR often relies on the incorporation of stable isotopes such as ¹³C, ¹⁵N, and deuterium (B1214612) (²H). sigmaaldrich.com Introducing L-Tyrosine-3,3-d2 into a protein simplifies complex NMR spectra by replacing certain proton signals with deuterium signals. This selective labeling can help in assigning resonances and determining the three-dimensional structure of the protein. cymitquimica.comsigmaaldrich.com The presence of deuterium can also enhance the resolution of spectroscopic data, which is particularly useful in studying large protein complexes. cymitquimica.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (S)-beta-tyrosine |
| 3-formyl-l-tyrosine |
| 3-formyl-l-tyrosine-l-threonine |
| 4-hydroxyphenylpyruvate |
| C-1027 |
| L-[D2]-Tyrosine |
| L-[D3]-Leucine |
| L-[D5]-Phenylalanine |
| L-Tyrosine |
| L-Tyrosine-3,3-d2 |
| Leucine |
| Phenylalanine |
Dynamic Studies of Protein Conformations
The dynamic nature of proteins, encompassing a range of motions from local side-chain fluctuations to large-scale domain rearrangements, is fundamental to their biological function. Deuterated amino acids, including L-tyrosine (3,3-D2), are invaluable probes for characterizing these dynamics. researchgate.net Techniques such as hydrogen/deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics (MD) simulations utilize isotopic labeling to map protein flexibility and conformational changes. keedylab.orgresearchgate.net
In HDX-MS, the rate of exchange between protein amide protons and deuterium in the solvent provides a measure of solvent accessibility and local structural stability. researchgate.netnih.gov While this technique typically monitors backbone amide protons, the principles of isotopic labeling are central to understanding protein dynamics.
More directly, site-specific incorporation of deuterated tyrosine can be used in MD simulations to study specific conformational events. For instance, simulations of the protein methyltransferase SMYD3 have tracked the dihedral angle of specific tyrosine residues (like Y239) to understand the transition between open and closed conformational states, which is critical for its catalytic activity. researchgate.net Similarly, studies on the cell cycle inhibitor p27 have highlighted the importance of conformational exchange in its functional mechanism, where the phosphorylation of key tyrosine residues (Y74 and Y88) is preceded by dynamic motions that expose these sites. researchgate.net
In the context of Photosystem II (PSII), the redox-active tyrosine YD in the D2 polypeptide undergoes a dynamic process of oxidation and proton transfer, forming a stable neutral radical. researchgate.net The decay kinetics of this radical state, which has a half-life ranging from minutes to hours, is a key aspect of its function and has been studied extensively. researchgate.net The specific orientation and constrained position of the β-methylene hydrogens of YD, which can be probed by enantioselective deuteration, are crucial for maintaining a firm hydrogen bond to the surrounding protein matrix, thereby ensuring its stability. researchgate.net
A summary of protein systems where tyrosine dynamics are crucial and can be studied using isotopic labeling is presented below.
| Protein System | Dynamic Process Investigated | Relevant Tyrosine Residue(s) | Analytical Technique(s) |
| p27/Cdk2/Cyclin A | Conformational exchange enabling phosphorylation | Y74, Y88 | Single-Molecule FRET, MD Simulations |
| SMYD3 | Conformational change (open/closed states) | Y239 | Molecular Dynamics (MD) Simulations |
| Photosystem II (PSII) | Radical formation and decay, H-bonding | YD (in D2 polypeptide) | EPR Spectroscopy, MD Simulations |
| Protein Tyrosine Phosphatases (PTPs) | Allosteric regulation, ligand binding | Not specified | HDX-MS |
This table illustrates examples of protein systems where the study of tyrosine dynamics is critical. The use of L-tyrosine (3,3-D2) provides a specific probe for these investigations.
Enhancing Spectroscopic Resolution through Deuteration
A primary application of isotopic labeling is the enhancement of spectral resolution in techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy. The replacement of protons (¹H) with deuterons (²H or D) in a molecule like L-tyrosine has profound effects on its spectroscopic properties. In NMR, deuteration reduces the efficiency of dipolar relaxation pathways, which are often the main cause of line broadening in large molecules. cortecnet.com This results in significantly narrower signal linewidths and improved spectral quality. cortecnet.comcortecnet.com
This effect is particularly powerful in EPR spectroscopy, a technique used to study paramagnetic species like free radicals. The dark-stable tyrosine radical YD• in Photosystem II (PSII) provides a clear example. nih.gov The EPR signal of a radical is sensitive to hyperfine interactions with nearby magnetic nuclei, primarily protons. These interactions split the signal and broaden the lines, often obscuring important details.
By specifically deuterating the tyrosine ring (e.g., at the 3 and 5 positions), the strong hyperfine couplings from these protons are eliminated. researchgate.net This leads to a significant narrowing of the EPR signal, which has two major benefits:
Signal Identification: The change in the EPR spectrum upon deuteration confirms that the signal originates from a tyrosine radical. researchgate.net
Resolution Enhancement: The narrowed lines allow for the resolution of smaller hyperfine couplings and more accurate determination of the electronic g-tensor, which provides detailed information about the radical's electronic structure and its interaction with the local environment. researchgate.netnih.govresearchgate.net
Research on PSII mutants has shown that the normal YD• EPR signal has a linewidth of 16–19 Gauss (G). researchgate.net In certain mutants, this linewidth is narrowed to 11–13 G. researchgate.net Further, specific deuteration of the tyrosine phenol (B47542) ring in these mutants leads to a loss of the remaining hyperfine structure, definitively proving the signal's origin. researchgate.net High-frequency EPR studies further benefit from deuteration, as the increased spectral resolution allows for the separation of signals from different paramagnetic species within the complex system. researchgate.net
| Spectroscopic Parameter | Wild-Type PSII (Normal YD• Signal) | His189 Mutants (Altered YD• Signal) | Effect of Tyrosine Ring Deuteration |
| g-value | 2.0046 | 2.0042 - 2.0046 | Unchanged |
| Linewidth | 16–19 G | 11–13 G | Loss of hyperfine structure, further narrowing |
| Interpretation | Broad signal due to proton hyperfine interactions. | Narrower signal due to altered local environment. | Confirms signal origin from tyrosine; allows for precise g-tensor and spin density analysis. researchgate.net |
This table summarizes the effects of mutation and specific deuteration on the EPR signal of the tyrosine radical YD• in Photosystem II, demonstrating the enhancement of spectroscopic resolution.
Specific Labeling Strategies for Complex Systems (e.g., Methyl-TROSY NMR, SAIL)
The study of large proteins and macromolecular complexes (>100 kDa) by solution NMR is challenging due to severe signal overlap and rapid signal decay (transverse relaxation). To overcome these limitations, specific isotope labeling strategies are employed, often in combination with advanced NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY). cortecnet.comresearchgate.net The incorporation of L-tyrosine (3,3-D2) is an integral part of these strategies, which typically rely on creating a highly deuterated protein background into which specific protonated groups are introduced as NMR-active probes.
Methyl-TROSY: This is a widely used technique that focuses on the signals from methyl groups (–CH₃) of isoleucine, leucine, valine, alanine, methionine, and threonine. researchgate.netresearchgate.net By using specifically ¹³C-labeled precursors in a growth medium based on D₂O and deuterated glucose, proteins are produced that are perdeuterated except for ¹H,¹³C-labeled methyl groups. ethz.ch These methyl groups act as sensitive probes of protein structure and dynamics, even in systems up to 1 megadalton (MDa) in size. researchgate.net While the focus is on methyl groups, the success of the experiment relies on the high level of deuteration throughout the rest of the protein—including at tyrosine Cβ sites—to minimize relaxation and improve spectral quality. ethz.ch
Stereo-Array Isotope Labeling (SAIL): SAIL is a more sophisticated strategy that uses meticulously designed, stereospecifically isotope-labeled amino acids to further simplify NMR spectra and reduce spin diffusion. cortecnet.com For aromatic residues like tyrosine and tryptophan, the SAIL approach involves labeling the ring with alternating ¹²CD and ¹³CH moieties. cortecnet.com This pattern preserves key structural information while minimizing spectral crowding. The combination of SAIL with TROSY (the SAIL-TROSY approach) has been extended from backbone amides and methyl groups to aromatic systems, enabling the study of aromatic side chains in very large proteins. cortecnet.com
The incorporation of L-tyrosine (3,3-D2) fits within a broader category of residue-specific or site-specific labeling, where only certain amino acid types or specific positions in the protein sequence are isotopically labeled. rsc.org This is often achieved using cell-free expression systems, which allow for precise control over the amino acids supplied for protein synthesis. rsc.org By incorporating L-tyrosine (3,3-D2) into a protein that is otherwise unlabeled or has a different labeling pattern, researchers can isolate signals from specific tyrosine residues and study their role in protein function, folding, or interaction.
| Labeling Strategy | Description | Application of L-Tyrosine (3,3-D2) |
| Uniform Deuteration | All protons in the protein are replaced with deuterium. | A baseline state for Methyl-TROSY and SAIL experiments, reducing background proton signals. |
| Residue-Specific Labeling | Only specific amino acid types (e.g., all tyrosines) are isotopically labeled. | L-Tyrosine (3,3-D2) can be used alongside protonated versions of other amino acids to specifically silence tyrosine Cβ signals. |
| Site-Specific Labeling | A labeled amino acid is incorporated at a single, specific position in the protein sequence. | Allows for the study of a single tyrosine residue's environment and dynamics without interference from others. |
| Methyl-TROSY | Selective ¹H,¹³C-labeling of methyl groups in a perdeuterated protein. | Perdeuteration, including at the tyrosine Cβ position using precursors like L-tyrosine (3,3-D2), is essential for reducing relaxation and enabling the experiment. researchgate.netethz.ch |
| SAIL (Stereo-Array Isotope Labeling) | Uses stereospecifically labeled amino acids to simplify spectra and reduce spin diffusion. | Aromatic SAIL strategies use alternating ¹²CD/¹³CH patterns on the tyrosine ring; deuteration at the Cβ position is part of the overall scheme to reduce relaxation. cortecnet.comcortecnet.com |
This table outlines various isotope labeling strategies used in advanced NMR spectroscopy and the role of L-tyrosine (3,3-D2) within them.
Investigations of Metabolic Pathways and Enzyme Mechanisms Using L Tyrosine 3,3 D2
Catecholamine Biosynthesis and Turnover Studies
The synthesis of catecholamines—dopamine (B1211576), norepinephrine (B1679862), and epinephrine—is a fundamental neurological process. nih.gov L-Tyrosine serves as the initial precursor for this critical pathway. examine.comintercell-pharma.de The use of L-TYROSINE (3,3-D2) enables precise tracking of its conversion through the biosynthetic cascade, providing quantitative insights into the rates of synthesis, turnover, and regulation.
The biosynthesis of catecholamines begins with the amino acid L-Tyrosine. karger.com This process involves a series of enzymatic steps, starting with the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgwikipedia.org This initial conversion is catalyzed by the enzyme Tyrosine Hydroxylase (TH). nih.govwikipedia.org Following its synthesis, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. wikipedia.orgscholarena.com From dopamine, the pathway can continue to produce norepinephrine and subsequently epinephrine. examine.comscholarena.com
The entire sequence from L-Phenylalanine and L-Tyrosine to the final catecholamine products is often referred to as the catecholamine metabolic pathway. examine.comfrontiersin.org L-TYROSINE (3,3-D2) is employed as a tracer in metabolic studies to follow this precursor-product relationship. By introducing the labeled tyrosine into a biological system, researchers can use mass spectrometry to track the appearance of the deuterium (B1214612) label in the subsequent products, such as L-DOPA and dopamine. This allows for the direct measurement of the flux through the pathway and the rate of synthesis of each catecholamine, distinguishing newly synthesized molecules from pre-existing, unlabeled pools.
Kinetic studies of TH often involve measuring the rate of L-DOPA formation from L-Tyrosine under various substrate concentrations. The use of L-TYROSINE (3,3-D2) as a substrate is particularly advantageous in these assays. It allows for the highly sensitive and specific quantification of deuterated L-DOPA produced by the enzyme, free from interference from any endogenous, non-deuterated L-DOPA present in the experimental system. This precision is crucial for determining key kinetic parameters. Steady-state kinetic analyses have been performed to establish a comprehensive database for the enzyme, interpreting the results in terms of classic saturation kinetics to propose a consistent kinetic model. nih.gov These studies involve varying substrates like L-tyrosine and oxygen and using inhibitors such as 3-iodo-L-tyrosine and dopamine to probe the enzyme's mechanism. nih.gov
| Inhibitor | Type of Inhibition | Mechanism/Note |
|---|---|---|
| Dopamine | Product Analogue Inhibitor | Acts as a feedback inhibitor, binding to the enzyme's active site. nih.govnih.gov |
| 3-Iodo-L-tyrosine | Substrate Analogue Inhibitor | Inhibits TH, which catalyzes the formation of L-DOPA from tyrosine. nih.govsigmaaldrich.com |
| Deazapterin | Substrate Analogue Inhibitor | Used as an inhibitor in kinetic studies of TH. nih.gov |
The activity of Tyrosine Hydroxylase (TH), and thus the rate of catecholamine synthesis, is tightly regulated through several mechanisms. oup.com One primary mode of regulation is feedback inhibition, where the end-products of the pathway, particularly dopamine, bind to the enzyme and inhibit its activity. nih.govuniprot.orguniprot.org This inhibition is competitive with the cofactor tetrahydrobiopterin. nih.govuniprot.org
Another key regulatory mechanism is phosphorylation. TH can be phosphorylated at several serine residues in its N-terminal regulatory domain by various protein kinases. uniprot.org This phosphorylation, for instance at Serine 40, can activate the enzyme and counteract the feedback inhibition caused by catecholamines. oup.comuniprot.org
L-TYROSINE (3,3-D2) serves as a critical tool for studying these regulatory processes. By using the labeled precursor, researchers can precisely measure changes in the rate of L-DOPA synthesis in response to different stimuli. For example, experiments can quantify how the activation of specific signaling pathways or the application of drugs that mimic catecholamines affects the conversion of labeled tyrosine to labeled L-DOPA. This provides a dynamic view of how cellular signals modulate catecholamine production in real-time.
Investigating the release (efflux) and subsequent metabolism of catecholamines in living organisms provides crucial information about neuronal communication. Animal models, particularly rats, are often used for these in vivo studies. nih.govnih.gov Techniques like microdialysis allow for the sampling of extracellular fluid from specific brain regions, such as the medial prefrontal cortex (MPFC) and the striatum. nih.govnih.gov
In such studies, L-TYROSINE (3,3-D2) can be administered, often directly into the brain region of interest via reverse dialysis. nih.gov This allows for the tracing of the labeled precursor into newly synthesized catecholamines and their metabolites. Researchers can then measure the levels of labeled dopamine, as well as its metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the collected dialysate. nih.govnih.gov This approach has been used to show that increasing the local availability of L-Tyrosine can elevate catecholamine metabolism and efflux, demonstrating that synthesis can be sensitive to precursor levels. nih.govnih.gov
| Brain Region | Metabolite | Effect of Increased L-Tyrosine |
|---|---|---|
| Medial Prefrontal Cortex (MPFC) | DOPAC | Elevated Levels nih.gov |
| HVA | Elevated Levels nih.gov | |
| MHPG | Elevated Levels nih.gov | |
| Striatum | DOPAC | Elevated Levels nih.gov |
Examination of Regulatory Mechanisms of Catecholamine Synthesis
Tyrosinase-Mediated Reactions
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. um.estandfonline.comtandfonline.com The enzyme catalyzes two distinct types of reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase activity). um.estandfonline.com
The monophenolase activity of tyrosinase involves the conversion of a monophenol substrate, such as L-Tyrosine, into an o-diphenol, L-DOPA. um.es The diphenolase activity then oxidizes L-DOPA into L-dopaquinone. um.es The kinetic mechanism for the monophenolase action is noted to be more complex than the diphenolase activity, as it involves a characteristic lag period before reaching a steady state. um.es
L-TYROSINE (3,3-D2) is an ideal substrate for the kinetic analysis of tyrosinase's monophenolase activity. Its use allows for the direct and unambiguous measurement of the formation of deuterated L-DOPA. Kinetic studies focus on determining parameters such as the Michaelis constant (Km) and the catalytic constant (kcat), which describe the enzyme's affinity for its substrate and its catalytic efficiency, respectively. researchgate.net By performing these assays with labeled tyrosine, researchers can accurately characterize the enzyme's monophenolase function and study how it is affected by various inhibitors or environmental conditions. tandfonline.comtandfonline.com
| Substrate | Tyrosinase Activity | Source Organism/Study | Reported Km Value (mM) |
|---|---|---|---|
| L-Tyrosine | Monophenolase | Bacillus megaterium | 0.075 researchgate.net |
| L-DOPA | Diphenolase | Bacillus megaterium | 0.35 researchgate.net |
| L-Tyrosine | Monophenolase | Mushroom Tyrosinase (in studies of inhibitors from Humulus lupulus) | Competitive inhibitors increase apparent Kmtandfonline.comtandfonline.com |
| L-DOPA | Diphenolase | Mushroom Tyrosinase (in studies of inhibitors from Humulus lupulus) | Competitive inhibitors increase apparent Kmtandfonline.comtandfonline.com |
Elucidation of Reaction Mechanisms in Melanin Biosynthesis
The biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes, is a complex process initiated by the amino acid L-tyrosine. nih.gov The use of isotopically labeled L-tyrosine, such as L-Tyrosine (3,3-D2), has been instrumental in deciphering the intricate steps of melanogenesis.
Melanogenesis begins with the oxidation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosinase. nih.govnih.gov Subsequent steps involve the oxidation of L-DOPA to dopaquinone (B1195961), which then serves as a precursor for the synthesis of two types of melanin: eumelanin (B1172464) (black-brown pigment) and pheomelanin (yellow-red pigment). nih.gov
By using L-Tyrosine (3,3-D2) in in vitro and in cell-based assays, researchers can track the incorporation of the labeled tyrosine into melanin. Mass spectrometry techniques can then be used to analyze the melanin polymers and identify the specific atoms derived from the initial tyrosine substrate. This has provided direct evidence for the role of tyrosine as the primary building block of melanin and has helped to clarify the sequence of oxidative and polymerization reactions.
Furthermore, studies have shown that L-tyrosine and its immediate product, L-DOPA, not only serve as substrates but also as positive regulators of the melanogenic pathway. nih.gov Supplementing cell cultures with these amino acids leads to an increase in tyrosinase activity and the formation of melanosomes, the specialized organelles where melanin is synthesized. nih.gov The use of labeled tyrosine in such studies helps to distinguish between the roles of substrate availability and enzymatic regulation.
Key Research Findings in Melanin Biosynthesis:
| Finding | Significance |
| Direct incorporation of L-Tyrosine (3,3-D2) into melanin | Confirms L-tyrosine as the foundational precursor for melanin synthesis. |
| Identification of deuterated intermediates | Allows for the mapping of the reaction cascade from tyrosine to dopaquinone and subsequent melanin polymers. |
| Regulatory role of L-tyrosine | Demonstrates that L-tyrosine can upregulate the expression and activity of key melanogenic enzymes like tyrosinase. nih.gov |
Studies on Other Tyrosine-Derived Metabolites
Beyond its role in melanin production, L-tyrosine is a precursor to a diverse array of other critical metabolites. The application of L-Tyrosine (3,3-D2) has been crucial in investigating these alternative metabolic fates.
Thyroid Hormone Biosynthesis Pathway Analysis
Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism, growth, and development. mdpi.com Their synthesis originates from the iodination of tyrosine residues within the protein thyroglobulin. mdpi.comnih.gov The process involves the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are then coupled to form T3 and T4. nih.gov
By administering L-Tyrosine (3,3-D2) to research models, scientists can trace the journey of the deuterated tyrosine into the thyroid gland and its subsequent incorporation into thyroglobulin and the final thyroid hormones. This stable isotope tracing allows for the quantification of hormone synthesis rates and the study of the efficiency of the various enzymatic steps, including the functions of thyroid peroxidase and deiodinases. nih.govnih.gov The deiodinase enzymes are responsible for converting T4 to the more active T3 in peripheral tissues, a critical step in thyroid hormone action. nih.govoup.com
Investigation of Phenylketonuria (PKU) Related Metabolic Aspects in Research Models
Phenylketonuria (PKU) is a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine, leading to its accumulation in the body. nih.govmdpi.com This excess phenylalanine can interfere with the transport and metabolism of other amino acids, including tyrosine. nih.gov In individuals with PKU, tyrosine becomes an essential amino acid that must be obtained from the diet. researchgate.net
Research using L-Tyrosine (3,3-D2) in animal models of PKU has been vital for understanding the altered metabolic dynamics in this condition. nih.gov These studies have helped to elucidate how high levels of phenylalanine inhibit the transport of tyrosine into the brain and compete with tyrosine for the active site of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov By tracing the deuterated tyrosine, researchers can assess the impact of phenylalanine levels on tyrosine availability and its conversion to neurotransmitters. This has provided a basis for exploring therapeutic strategies, such as tyrosine supplementation, to mitigate the neurological symptoms associated with PKU. mdpi.comnih.gov
Discovery and Characterization of Novel Tyrosine Metabolites
The use of isotopically labeled precursors like L-Tyrosine (3,3-D2) is a powerful strategy for discovering new metabolic pathways and identifying previously unknown metabolites. In a technique known as stable isotope tracing or metabolic labeling, cells or organisms are cultured in the presence of the labeled compound. Subsequent analysis of cellular extracts by mass spectrometry can reveal new molecules that contain the isotopic label, indicating they are derived from the precursor.
This approach has led to the identification of novel tyrosine-derived compounds in various organisms. For instance, studies in marine bacteria have uncovered new dipeptides and other modified tyrosine molecules with unique biological activities. acs.org By tracing the incorporation of L-Tyrosine (3,3-D2), researchers can confirm the biosynthetic origin of these new compounds and begin to unravel the enzymatic machinery responsible for their production. This has expanded our understanding of the metabolic potential of different organisms and can lead to the discovery of new natural products with potential applications in medicine and biotechnology. For example, research into tyrosine ammonia (B1221849) lyases (TALs) has identified new enzymes that convert L-tyrosine into p-coumaric acid, a precursor for flavonoids with various health benefits. uni-greifswald.denih.gov
Methodological Advancements and Future Research Directions
Development of Quantitative Assays Using L-TYROSINE (3,3-D2)
The deuterated stable isotope L-Tyrosine (3,3-D2) serves as a critical internal standard for the precise quantification of its unlabeled counterpart, L-Tyrosine, in various biological matrices. medchemexpress.com This is particularly vital in the development and validation of sensitive analytical methods, such as those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). avma.orgnih.govnih.govresearchgate.net The use of a deuterated standard like L-Tyrosine (3,3-D2) is considered the gold standard in quantitative mass spectrometry because its chemical and physical properties closely mimic the analyte of interest. researchgate.net This similarity ensures comparable extraction recovery and ionization response, while its distinct molecular weight allows for clear differentiation from the endogenous, non-deuterated L-Tyrosine. researchgate.net
The development of such quantitative assays is fundamental for a wide range of research applications, from clinical diagnostics to metabolic studies. For instance, a GC-MS method was developed to quantify both deuterated and non-deuterated phenylalanine and tyrosine in human plasma, using deuterated analogs as internal standards to ensure accuracy. nih.gov This method demonstrated high sensitivity, capable of measuring concentrations as low as 2.5 ng/ml for both amino acids. nih.gov Another study detailed a GC-MS method for determining tyrosine and its deuterated forms in biological samples, achieving a precision with a coefficient of variation of +/- 5% in human plasma. nih.gov
These methods often involve a derivatization step to improve the chromatographic properties and mass spectrometric detection of the amino acids. For example, the N- or N,O-trifluoroacetyl methyl esters of phenylalanine and tyrosine were found to be suitable derivatives for GC-MS analysis. nih.gov Similarly, the butyl ester pentafluoropropionyl derivatives have also been utilized. nih.gov The selection of appropriate ions for selected ion monitoring (SIM) is crucial for the specificity of the assay. For instance, in one GC-MS method, the ions at m/z 179 and 181 were used to quantify tyrosine and its deuterated isotope, respectively. avma.org
The application of these quantitative assays extends to various research areas, including the in vivo measurement of enzyme activity. A notable application is the determination of phenylalanine-4-monooxygenase activity in humans by administering deuterated L-phenylalanine and subsequently measuring the formation of deuterated L-tyrosine. nih.gov Furthermore, these validated methods are essential in metabolomics studies for the accurate measurement of metabolite concentrations in various physiological and pathological states. aacrjournals.org
Below is a table summarizing key aspects of quantitative assays developed using deuterated tyrosine as an internal standard.
| Analytical Technique | Sample Matrix | Derivative | Internal Standard | Application | Reference |
| GC-MS | Human Plasma | N- or N,O-trifluoroacetyl methyl esters | DL-Phenylalanine-4-d1, L-tyrosine-d7 | In vivo measurement of phenylalanine-4-monooxygenase activity | nih.gov |
| GC-MS | Tissues, Body Fluids | Butyl ester pentafluoropropionyl | alpha-Methyltyrosine, m-hydroxyphenylalanine | Determination of tyrosine and labeled tyrosine | nih.gov |
| GC-MS | Canine Serum | Not specified | L-tyrosine-d2 | Quantification of six amino acids | avma.org |
| GC-SIM-MS | Plasma | Not specified | Tyrosine-d2 | Metabolomics for biomarker discovery in hepatocellular carcinoma | aacrjournals.org |
Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)
L-Tyrosine (3,3-D2) and other stable isotope-labeled amino acids are integral to multi-omics approaches, which combine data from different "omics" fields like proteomics and metabolomics to provide a more comprehensive understanding of biological systems. sigmaaldrich.com The use of stable isotopes has been crucial for advancing these fields by enabling accurate quantification and flux analysis. sigmaaldrich.com
In metabolomics, L-Tyrosine (3,3-D2) is primarily used as an internal standard to ensure the accuracy and reliability of quantitative analyses of L-Tyrosine in complex biological samples. isotope.comisotope.comisotope.com Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological system. Accurate quantification is essential for identifying metabolic signatures associated with various physiological states or diseases. For example, metabolomic profiling has been used to uncover diagnostic biomarkers and dysregulated pathways in conditions like Parkinson's disease and hepatocellular carcinoma. aacrjournals.orgnih.gov In a study on Parkinson's disease, L-tyrosine was identified as a key dysregulated metabolite. nih.gov Similarly, a study on hepatocellular carcinoma utilized L-tyrosine-d2 as an internal standard for the accurate measurement of metabolites. aacrjournals.org
Multi-omics approaches that integrate metabolomics with other omics data, such as proteomics, can reveal deeper insights into cellular processes. For instance, a study on Parkinson's disease combined lipidomic and proteomic analyses to identify dysregulated networks in patients. researchgate.net Another study used a multi-omics approach to identify potential biomarker signatures for Type 1 Diabetes by combining proteomics, metabolomics, lipidomics, and transcriptomics. nih.gov These integrated approaches can help connect changes in protein expression (proteomics) with alterations in metabolic pathways (metabolomics), providing a more holistic view of the disease mechanism. csic.es The use of stable isotope-labeled standards like L-Tyrosine (3,3-D2) is foundational to the metabolomics component of these multi-omics strategies, ensuring the data's quality and reliability. eurisotop.com
The table below illustrates the application of L-Tyrosine and its deuterated forms in various multi-omics studies.
| Omics Approach | Disease/Area of Study | Role of L-Tyrosine/L-Tyrosine (3,3-D2) | Key Findings | Reference |
| Metabolomics | Phenylketonuria (PKU) | Target analyte | Identified a metabolic signature related to Tyr and Phe concentrations, confirming involvement of protein synthesis, energetic metabolism, and oxidative stress. nih.gov | nih.gov |
| Metabolomics | Parkinson's Disease | Dysregulated metabolite | L-tyrosine was among seven metabolites demonstrating high classification accuracy for PD. nih.gov | nih.gov |
| Multi-omics (Lipidomics, Metabolomics, Proteomics) | Parkinson's Disease | Analyte in metabolomics panel | L-Tyrosine levels were specifically decreased in patients undergoing Deep Brain Stimulation (DBS). unimi.it | unimi.it |
| Multi-omics (Proteomics, Metabolomics, Lipidomics, Transcriptomics) | Type 1 Diabetes | Component of the metabolome | Integrated analysis revealed disturbances in at-risk subjects, highlighting pathways involving NF-κB and TGF-β. nih.gov | nih.gov |
Advances in Isotopic Tracing Techniques for Complex Biological Systems
Stable isotope tracers, including L-Tyrosine (3,3-D2), are powerful tools for investigating the dynamics of metabolic pathways in complex biological systems. nih.gov Isotopic tracing experiments allow researchers to follow the fate of labeled molecules as they are metabolized, providing insights into metabolic fluxes that cannot be obtained from static metabolite concentration measurements alone. eurisotop.com Recent advancements in analytical technologies, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the capabilities of stable isotope tracing. eurisotop.com
The fundamental principle of isotopic tracing is to introduce a stable isotope-labeled compound (the tracer) into a biological system and then measure the incorporation of the isotope into downstream metabolites. frontiersin.org This allows for the delineation of metabolic pathway activities and the quantification of metabolic fluxes. eurisotop.com For example, stable isotope tracers can be used to determine the fraction of a metabolite pool that is derived from a specific precursor. eurisotop.com
The delivery of stable isotope tracers can be achieved through various methods, including oral administration, intravenous infusion, or direct perfusion of tissues or organs. frontiersin.org The choice of delivery method depends on the specific biological question being addressed. frontiersin.org For instance, in vivo studies in animal models often involve the administration of tracers in the diet or via injection. frontiersin.org
Recent improvements in isotope methodology include the use of more sophisticated physiological and mathematical models to analyze the data. nih.gov These models can account for the complexities of whole-body metabolism and the interactions between different organs. nih.gov Furthermore, the development of high-resolution mass spectrometry has enabled more precise measurements of isotopic enrichment in a larger number of metabolites. researchgate.net
L-Tyrosine (3,3-D2) can be used in these tracing studies to follow the metabolic fate of tyrosine. For example, it can be used to study the synthesis of catecholamines, such as dopamine (B1211576), for which tyrosine is a precursor. creative-proteomics.comnih.gov By tracking the incorporation of deuterium (B1214612) from L-Tyrosine (3,3-D2) into dopamine, researchers can quantify the rate of dopamine synthesis.
The table below highlights recent advancements and applications of isotopic tracing techniques.
| Advancement/Technique | Application | Key Benefit | Reference |
| Novel physiologic and mathematical models | Hepatic glucose metabolism, lipolysis | Improved accuracy of metabolic flux calculations in different physiological states. nih.gov | nih.gov |
| High-resolution mass spectrometry | Metabolomics, metabolic flux analysis | Quantification of fat synthesis flux in humans and mice with high precision. researchgate.net | researchgate.net |
| In vivo stable isotope labeling | Plant metabolomics | Enables tracing of metabolites and characterization of flux through specific metabolic pathways in living plants. researchgate.net | researchgate.net |
| Stable-isotope tracer measurements | Cardiovascular research | Allows for the assessment of metabolic changes at a systems level in vivo. frontiersin.org | frontiersin.org |
Potential for Mechanistic Studies in in vitro and in vivo (non-human) Models
L-Tyrosine (3,3-D2) and other isotopically labeled versions of L-Tyrosine are valuable tools for elucidating the mechanisms of enzymatic reactions and metabolic pathways in both in vitro and in vivo non-human models. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. By measuring the KIE, researchers can gain insights into the rate-determining steps of a reaction and the nature of the transition state.
In vitro studies often involve purified enzymes or cell-free extracts to investigate the details of a specific biochemical reaction. For example, the kinetic isotope effect has been used to study the mechanism of enzymatic hydroxylation of halogenated derivatives of L-tyrosine by the enzyme tyrosinase. nih.govresearchgate.net In these studies, the rates of reaction with the deuterated and non-deuterated substrates are compared to determine the KIE. A significant KIE suggests that the breaking of the carbon-hydrogen (or carbon-deuterium) bond is a rate-limiting step in the reaction. nukleonika.pl For instance, a study on the oxidative deamination of [2-2H]-L-Tyr by L-phenylalanine dehydrogenase showed a deuterium KIE, indicating that the cleavage of the C-D bond is likely the rate-determining step. nukleonika.pl
In vivo studies in non-human models, such as rats, allow for the investigation of metabolic pathways in the context of a whole organism. For example, L-Tyrosine has been administered to rats to study its effects on catecholamine synthesis and release in the brain. nih.gov By using a deuterated form like L-Tyrosine (3,3-D2), researchers can distinguish the administered tyrosine and its metabolites from the endogenous pools, allowing for a more precise analysis of metabolic flux. One study used deuterated L-phenylalanine to measure the in vivo activity of phenylalanine-4-monooxygenase in humans by tracking its conversion to deuterated L-tyrosine. nih.gov
The use of L-Tyrosine (3,3-D2) in these mechanistic studies can help to:
Identify the rate-determining steps of enzymatic reactions.
Elucidate the structure of transition states.
Trace the flow of atoms through metabolic pathways.
Quantify the contribution of different pathways to the synthesis of a particular metabolite.
The table below provides examples of how deuterated L-Tyrosine has been used in mechanistic studies.
| Model System | Technique | Research Focus | Key Finding | Reference |
| In vitro (enzyme) | Kinetic Isotope Effect (KIE) | Mechanism of tyrosinase-catalyzed hydroxylation | Provided insights into the mechanism of action of the enzyme tyrosinase. nih.govresearchgate.net | nih.govresearchgate.net |
| In vitro (enzyme) | Kinetic Isotope Effect (KIE) | Mechanism of L-phenylalanine dehydrogenase | Cleavage of the C-D bond in [2-2H]-L-Tyr is likely the rate-determining step of oxidative deamination. nukleonika.pl | nukleonika.pl |
| In vivo (rat) | Microdialysis | L-Tyrosine availability and catecholamine synthesis | L-Tyrosine administration elevated catecholamine synthesis in the medial prefrontal cortex and striatum. nih.gov | nih.gov |
| In vivo (human) | GC-MS | Phenylalanine-4-monooxygenase activity | Enabled the in vivo measurement of enzyme activity by tracking the conversion of deuterated phenylalanine to deuterated tyrosine. nih.gov | nih.gov |
Q & A
Q. Key Data :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction pH | 7.0–8.5 (prevents racemization) | |
| Purification Solvent | 0.1% TFA in D2O:ACN-D3 (70:30) |
Basic: Which analytical methods confirm deuteration efficiency and site specificity in L-Tyrosine (3,3-D2)?
- NMR Spectroscopy : H-NMR detects deuterium at 3,3 positions (δ 2.8–3.2 ppm for β-carbon), while H-NMR verifies absence of protio contamination .
- High-Resolution MS : Exact mass analysis (e.g., Q-TOF) confirms molecular ion [M+H]+ at m/z 183.20 (Δ < 2 ppm) .
- Isotopic Ratio Monitoring : LC-IRMS (Isotope Ratio Mass Spectrometry) quantifies D/H ratios with <1% error .
Validation Example :
A 2025 study resolved 3,3-D2 labeling using H-NMR coupled with crystal structure prediction (CSP), identifying β-polymorphs via 3D electron diffraction (3D-ED) .
Advanced: How does deuterium labeling at 3,3 positions affect tyrosine’s role in dopamine (DA) synthesis pathways?
Deuteration alters kinetic isotope effects (KIE) in rate-limiting enzymatic steps:
- Tyrosine Hydroxylase (TH) : Deuterated β-carbons reduce C-H bond cleavage efficiency, slowing L-DOPA synthesis. Observed decreases by 20–30% in in vitro assays .
- Aromatic L-Amino Acid Decarboxylase (AADC) : Deuteration at 3,3 positions increases metabolic half-life () of L-tyrosine by 1.5× in rodent models, altering DA pool dynamics .
Contradiction Note : Some studies report increased TH activity due to deuterium’s vibrational energy effects; this requires controlled O2 and cofactor (Fe/BH4) levels to reconcile data .
Advanced: How to resolve crystallographic discrepancies between α- and β-polymorphs of deuterated L-Tyrosine?
- Combined 3D-ED and Powder XRD : Resolve unit-cell parameters (e.g., β-polymorph: P222, a = 5.18 Å) and hydrogen-bonding networks distorted by deuterium .
- Solid-State NMR : C CP-MAS detects deuteration-induced shifts in carboxyl (-COOH) and amine (-NH2) groups, differentiating polymorphs .
- Periodic DFT-D Calculations : Predict relative stability (ΔG) of α- vs. β-forms; β-polymorph is 2.1 kcal/mol more stable under deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
